5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide

Description

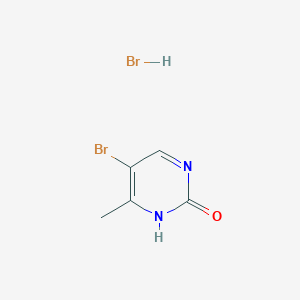

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, a methyl group at position 4, and a hydrobromide counterion. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets.

Properties

IUPAC Name |

5-bromo-6-methyl-1H-pyrimidin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O.BrH/c1-3-4(6)2-7-5(9)8-3;/h2H,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXAFSBUXMBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743774 | |

| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63331-36-2 | |

| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a brominated derivative of pyrimidinone, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its antibacterial properties and its role as an enzyme inhibitor.

- Chemical Formula : CHBrNO

- Molecular Weight : 269.922 g/mol

- CAS Number : 63331-36-2

- Solubility : Enhanced solubility due to hydrobromide salt formation, making it suitable for biological applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various strains of bacteria, showing promising results:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Comments |

|---|---|---|---|

| This compound | 6.25 | 12.5 | Effective against XDR S. Typhi |

| Other derivatives | Varies | Varies | Comparison with other synthesized compounds |

In a study, this compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR S. Typhi, indicating it is a potent antibacterial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleic acid metabolism. It shows potential as an inhibitor of fibroblast growth factor receptors (FGFR), with IC values ranging from 7 nM to 712 nM for different FGFR isoforms. This suggests that the compound could play a role in therapeutic strategies targeting FGFR-related pathways.

While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with biological targets through hydrogen bonding and halogen bonding due to its bromine atom. Such interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : A comparative study highlighted the antibacterial efficacy of this compound against resistant bacterial strains, establishing it as a candidate for further development in antimicrobial therapies .

- Enzyme Kinetics : The compound has been characterized as a competitive inhibitor of alkaline phosphatase, with an IC value of approximately 1.469 µM . This finding underscores its potential utility in drug development targeting enzyme-related diseases.

- Pharmacological Applications : Due to its structural characteristics, this compound may serve as an intermediate in synthesizing more complex bioactive molecules, which could lead to novel therapeutic agents in treating various diseases, including infections and cancers .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is primarily utilized in the development of pharmaceutical agents, particularly as a precursor for nucleoside analogs. These analogs are crucial in antiviral and anticancer research due to their ability to interfere with nucleic acid synthesis. The compound's structure allows it to be incorporated into DNA or RNA, disrupting normal cellular functions and thus exhibiting therapeutic potential against various diseases.

Case Study : Research indicates that derivatives of this compound have shown promising results in inhibiting viral replication, particularly in RNA viruses. For instance, studies have demonstrated that modifications to the pyrimidine ring can enhance the efficacy of these compounds as antiviral agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex heterocyclic structures. Its bromine substituent is particularly useful for facilitating nucleophilic substitution reactions, enabling the formation of various derivatives with enhanced biological activity.

Example Reaction :

The bromine atom at the 5-position can undergo substitution reactions with nucleophiles, leading to the formation of new compounds that may possess unique pharmacological properties.

Agrochemicals

This compound is also explored for its potential applications in agrochemicals. Its structural properties allow it to act as a precursor for developing herbicides and pesticides, which could provide more effective solutions for agricultural challenges.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidine Derivatives

5-Chloropyrimidin-2(1H)-one Hydrochloride (C₄H₄Cl₂N₂O)

- Substituents : Chlorine at position 5, hydrochloride salt.

- Purity : 95% .

- Hydrochloride salts generally exhibit higher solubility in polar solvents than hydrobromides, which may influence formulation strategies.

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one (C₅H₂BrF₃N₂O)

Heterocyclic Modifications

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (C₅H₅BrN₂OS)

- Substituents : Bromine at position 5, methylthio group at position 2.

- Key Differences :

5-Bromo-1-isopropylpyridin-2(1H)-one (C₈H₁₀BrNO)

Structural and Functional Analysis

Impact of Substituent Position and Electronic Effects

- Position 4 vs. Position 6 Substitution :

- Halogen vs. Alkyl/Thio Groups :

Salt Form Comparisons

- Hydrobromide vs. Hydrochloride Salts :

Data Table: Comparative Overview

Preparation Methods

Direct Bromination of 4-Methylpyrimidin-2(1H)-one

One of the primary synthetic routes to 5-bromo-4-methylpyrimidin-2(1H)-one involves the bromination of 4-methylpyrimidin-2(1H)-one. This method typically uses bromine or brominating agents under controlled conditions to introduce the bromine atom selectively at the 5-position of the pyrimidine ring.

- Reaction Conditions : The bromination is usually performed in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, at low to moderate temperatures to control the regioselectivity and avoid polybromination.

- Mechanism : Electrophilic aromatic substitution at the 5-position facilitated by the electron-withdrawing nature of the pyrimidinone ring.

- Yield and Purity : The reaction generally proceeds with good yield (60-80%) and high regioselectivity.

This method is supported by kinetic studies indicating second-order kinetics due to the bimolecular nature of the substitution process. Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction and improve yield by scavenging hydrogen bromide formed during bromination.

One-Pot Simultaneous Nitrodebromination and Bromination

A more complex approach involves a one-pot reaction where 5-bromo-4-methylpyrimidin-2-ol undergoes simultaneous nitrodebromination and methyl bromonitration when treated with a cold mixture of concentrated sulfuric acid and nitric acid. Although this method is primarily described for 5-bromo-4-methylpyrimidin-2-ol, it can be adapted for preparing related brominated pyrimidinone derivatives.

- Reagents : Concentrated H2SO4 and HNO3 mixture at low temperature.

- Process : The reaction proceeds via electrophilic substitution and oxidative debromination steps.

- Advantages : This method allows for the introduction of bromine and other functional groups in a single step, potentially improving efficiency.

- Limitations : Requires careful control of temperature and acid concentration to avoid overreaction or decomposition.

Salt Formation: Hydrobromide Preparation

After bromination, the free base 5-bromo-4-methylpyrimidin-2(1H)-one is converted into its hydrobromide salt to enhance stability, solubility, and handling properties.

- Procedure : The free base is treated with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or water.

- Conditions : Typically performed at room temperature or slightly elevated temperatures with stirring.

- Outcome : Formation of a crystalline hydrobromide salt suitable for isolation by filtration and drying.

This salt formation step is crucial for pharmaceutical applications and for improving the compound’s physicochemical characteristics.

Related Synthetic Methods and Catalytic Approaches

Although direct literature on 5-bromo-4-methylpyrimidin-2(1H)-one hydrobromide is limited, related pyrimidine derivatives such as 5-bromo-2-chloropyrimidine have been synthesized via one-step methods involving 2-hydroxypyrimidine, hydrobromic acid, and hydrogen peroxide catalysis.

- Example Reaction : Heating 2-hydroxypyrimidine with hydrobromic acid under hydrogen peroxide catalysis leads to bromination and halide substitution in one step.

- Catalysts : Hydrogen peroxide acts as an oxidizing catalyst facilitating halogenation.

- Relevance : This approach suggests possible catalytic oxidation-bromination methods applicable to 5-bromo-4-methylpyrimidin-2(1H)-one derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Direct Bromination | Bromine or brominating agents, base | Low to moderate temp., polar aprotic solvent | High regioselectivity, straightforward | Requires careful control to avoid polybromination | 60-80 |

| One-Pot Nitrodebromination/Bromination | Concentrated H2SO4 and HNO3 mixture | Cold temperature | Multi-functionalization in one step | Harsh acidic conditions, sensitive to temperature | Not specified |

| Hydrobromide Salt Formation | Hydrobromic acid, ethanol or water | Room temperature | Improves stability and solubility | Additional purification step | Quantitative (near 100%) |

| Catalytic Oxidative Bromination | 2-Hydroxypyrimidine, HBr, H2O2 catalyst | Heating | One-step, catalytic efficiency | Specific to related derivatives, optimization needed | Not specified |

Research Findings and Notes

- The bromination reaction kinetics for 5-bromo-4-methylpyrimidin-2(1H)-one follow second-order kinetics, indicating the importance of reagent concentration control for optimal yield and selectivity.

- The hydrobromide salt form is preferred for pharmaceutical intermediates due to enhanced crystallinity and ease of handling.

- Catalytic methods involving hydrogen peroxide offer promising green chemistry approaches but require further optimization for scale-up and specific substrate compatibility.

- The one-pot acidic nitration/bromination method provides a novel synthetic pathway but is less commonly applied due to the harshness of reagents and potential side reactions.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of 4-methylpyrimidin-2(1H)-one derivatives using hydrobromic acid (HBr) as both a brominating agent and a proton source. For example, halogenation under acidic conditions with HBr and subsequent recrystallization from acetonitrile or ethyl acetate can yield high-purity products (>95%) . Purity optimization requires careful control of reaction stoichiometry, temperature (e.g., 273 K for nitro group reduction), and post-synthetic purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Identifies proton environments, such as the NH group in the pyrimidinone ring (δ ~10–12 ppm) and methyl protons (δ ~2.5 ppm) .

- X-ray Crystallography : Resolves molecular conformation, hydrogen bonding (e.g., N–H···N interactions), and planarity of the pyrimidine ring (r.m.s. deviation <0.1 Å). SHELX programs are widely used for refinement .

- Elemental Analysis : Confirms stoichiometry, particularly bromine content, to distinguish the hydrobromide salt from the free base .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Hydrobromide salts are hygroscopic; desiccants like silica gel are recommended. Safety protocols include using fume hoods (due to HBr release risks), nitrile gloves, and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. What are the mechanistic insights into halogen reactivity in this compound during cross-coupling reactions?

- Methodological Answer : The bromine atom at C5 participates in Suzuki-Miyaura or Buchwald-Hartwig reactions. Kinetic studies using Pd(PPh₃)₄ catalysts in THF/water mixtures reveal that steric hindrance from the methyl group at C4 slows transmetallation, requiring elevated temperatures (80–100°C). Monitoring via LC-MS or in situ IR spectroscopy helps optimize coupling efficiency .

Q. How do hydrogen-bonding networks in the crystal lattice influence solubility and bioavailability?

- Methodological Answer : X-ray structures show intermolecular N–H···O and N–H···Br interactions forming 2D supramolecular networks. These networks reduce aqueous solubility but enhance thermal stability. Co-crystallization with coformers (e.g., cyclodextrins) disrupts hydrogen bonds, improving dissolution rates for in vivo studies .

Q. What computational strategies predict binding affinities of this compound with kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with ATP-binding pockets in kinases. The bromine atom’s hydrophobic surface area and methyl group’s steric effects are critical for selectivity. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can contradictory solubility data in polar aprotic solvents be resolved?

- Methodological Answer : Solubility discrepancies in DMSO vs. DMF arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters (HSPs) to correlate experimental solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in acetonitrile) with solvent-polymer interaction models. Verify via UV-Vis spectroscopy under controlled humidity .

Q. What challenges arise in refining high-resolution X-ray data for hydrobromide salts?

- Methodological Answer : Bromine’s high electron density causes absorption errors and anisotropic displacement artifacts. Mitigate using SHELXL’s TWIN/BASF commands for twinned data and multi-scan absorption corrections. Validate hydrogen atom positions via difference Fourier maps and unrestrained refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.